REACTION_SMILES
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[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][CH:13]([OH:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24].[S:25]([Cl:26])(=[O:27])(=[O:28])[NH2:29]>>[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][C:13](=[O:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24]
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Name
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CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][CH:13]([OH:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24].[S:25]([Cl:26])(=[O:27])(=[O:28])[NH2:29]>>[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][C:13](=[O:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24]
|
Name
|
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |